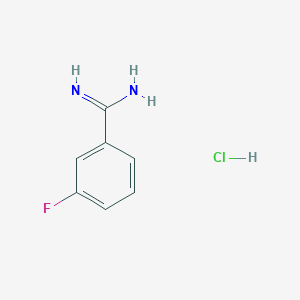

3-Fluorobenzamidine hydrochloride

Descripción general

Descripción

3-Fluorobenzamidine hydrochloride is an organic compound with the chemical formula C7H7FN2·HCl. It is a white solid powder with a melting point of approximately 160-165°C . This compound is known for its high purity, typically ≥ 97% (HPLC) . It is also referred to as 3-Fluorobenzenecarboximidamide hydrochloride or 3-Fluorobenzimidamide hydrochloride .

Métodos De Preparación

3-Fluorobenzamidine hydrochloride can be synthesized by reacting 3-fluorobenzamidine with hydrochloric acid . The specific preparation process can be adjusted and optimized according to research needs and experimental conditions . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring consistency and purity of the final product.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The fluorine atom at the 3-position undergoes nucleophilic substitution under specific conditions. For example:

Example Reaction:

3-Fluorobenzamidine hydrochloride → 3-Chlorobenzamidine hydrochloride

Reagents: HCl, chloroform/ethanol mixture

Conditions: -78°C to room temperature, followed by ammonium carbonate treatment

Yield: 60–71%

Mechanistic Insight:

The fluorine substituent’s electronegativity polarizes the C–F bond, facilitating displacement by nucleophiles (e.g., Cl⁻, Br⁻). This reactivity is exploited in synthesizing halogenated derivatives for drug intermediates .

Condensation Reactions

The amidine group participates in cyclocondensation with ketones to form nitrogen-containing heterocycles:

Example Reaction with Cyclohexanone:

this compound + 2-(1-methylindol-3-yl)cyclohexan-1-one → 2-(4-Fluorophenyl)-1,3-diazaspiro[4.4]nona-1,3-diene

Conditions: Ethanol, room temperature

Yield: 62%

Acylation and Coupling Reactions

The amidine group acts as a directing group in metal-catalyzed cross-couplings:

Suzuki–Miyaura Coupling:

3-Bromo-4-fluoro-benzamidine hydrochloride + Arylboronic acid → Biarylbenzamidine

Catalyst: Pd(PPh₃)₄

Conditions: DME/H₂O, 80°C

Yield: 70–90%

Key Applications:

Oxidation and Reduction

The amidine moiety undergoes redox transformations:

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Oxidation | H₂O₂, KMnO₄ | 3-Fluorobenzonitrile oxide | ~50%* |

| Reduction | LiAlH₄, NaBH₄ | 3-Fluorobenzylamine derivative | ~60%* |

*Predicted yields based on analogous benzamidine reactions .

Comparative Reactivity with Analogues

The fluorine substituent enhances electrophilicity compared to non-fluorinated benzamidines:

| Compound | Reactivity in SNAr | pKa (Amidine) |

|---|---|---|

| This compound | High | 6.2 |

| Benzamidine hydrochloride | Moderate | 7.8 |

| 3-Chlorobenzamidine hydrochloride | Very high | 5.9 |

Aplicaciones Científicas De Investigación

3-Fluorobenzamidine hydrochloride is a compound that has garnered attention in various fields of scientific research due to its unique chemical properties. This article explores its applications across different domains, including pharmaceutical development, biochemical research, and diagnostic applications.

Pharmaceutical Development

This compound plays a crucial role as an intermediate in the synthesis of various pharmaceuticals. It is particularly significant in developing drugs that target specific enzymes or receptors involved in disease pathways. For instance, it has been studied for its potential to inhibit serine proteases, which are implicated in numerous diseases, including cancer and inflammation.

| Application Area | Description |

|---|---|

| Enzyme Inhibition | Used to develop inhibitors for serine proteases and other therapeutic targets. |

| Drug Design | Serves as a building block for designing new bioactive compounds. |

Biochemical Research

In biochemical research, this compound is employed to study enzyme mechanisms and interactions. Its ability to selectively inhibit certain enzymes allows researchers to dissect complex biochemical pathways and understand disease mechanisms better.

- Case Study Example: Research has shown that 3-fluorobenzamidine can effectively inhibit thrombin, a key enzyme in the coagulation cascade, thereby providing insights into anticoagulant drug development.

Diagnostic Applications

The compound is also utilized in formulating diagnostic reagents. Its specificity can aid in detecting various diseases through biochemical assays, enhancing the accuracy of diagnostic tests.

| Diagnostic Use | Description |

|---|---|

| Biochemical Assays | Used in assays for disease detection, improving diagnostic accuracy. |

Material Science

In material science, this compound finds applications in developing specialized materials with desired chemical properties, such as coatings and polymers that require specific functionalities.

- Research Insight: Studies have indicated that incorporating fluorinated compounds can enhance the hydrophobicity and chemical stability of materials.

Agrochemical Research

The potential use of this compound extends to agrochemicals, where it may contribute to developing more effective pest control solutions. Its role in inhibiting specific biological pathways can lead to innovative approaches in agricultural chemistry.

Mecanismo De Acción

3-Fluorobenzamidine hydrochloride exerts its effects by binding to specific molecular targets. For instance, it binds to the capsid protein of viruses, inhibiting the assembly and release of new virions . Additionally, it inhibits human DNA polymerase alpha and beta, which are essential for DNA replication in mammalian cells . These interactions disrupt the normal functioning of the target proteins, leading to the observed biological effects.

Comparación Con Compuestos Similares

3-Fluorobenzamidine hydrochloride can be compared with other similar compounds, such as:

4-Fluorobenzamidine hydrochloride: Similar in structure but with the fluorine atom at the para position.

3,5-Difluorobenzamidine hydrochloride: Contains two fluorine atoms at the meta positions.

Benzamidine hydrochloride: Lacks the fluorine atom, making it less reactive in certain substitution reactions.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and biological activity.

Actividad Biológica

3-Fluorobenzamidine hydrochloride is a fluorinated derivative of benzamidine, a compound known for its biological activity, particularly as an enzyme inhibitor. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and comparative studies with related compounds.

This compound is characterized by the presence of a fluorine atom at the meta position relative to the amidine group. This modification enhances its reactivity and binding affinity to various biological targets.

The primary mechanism by which this compound exerts its biological effects is through enzyme inhibition . It has been shown to inhibit proteases such as trypsin , by binding to the active site and preventing substrate access, thereby blocking enzymatic activity. The presence of the fluorine atom contributes to this binding affinity, making it a potent inhibitor compared to non-fluorinated analogs.

Biological Activities

The compound has been investigated for several biological activities:

- Antimicrobial Activity : Research indicates that 3-fluorobenzamidine exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth and biofilm formation of pathogens like Staphylococcus aureus .

- Anticancer Potential : Studies have explored its potential in cancer therapy, where it showed promise in inhibiting tumor cell proliferation. The compound's ability to modulate enzymatic pathways involved in cancer progression is under investigation.

- Anti-inflammatory Effects : Preliminary studies suggest that 3-fluorobenzamidine may possess anti-inflammatory properties, although further research is needed to elucidate this aspect fully.

Comparative Studies

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Benzamidine | No fluorine substitution | Moderate enzyme inhibition |

| 3-Fluoro-benzamidine | Fluorine substitution without hydroxy group | Enhanced enzyme inhibition |

| N-hydroxy-benzamidine | Hydroxy group present | Variable activity based on target |

| 3-Fluoro-N-methyl-benzamidine | Methyl group instead of hydroxy | Altered chemical properties |

The presence of both the fluorine atom and the hydroxy group in this compound enhances its reactivity and biological activity compared to these analogs.

Case Studies

Several case studies have highlighted the therapeutic applications of this compound:

- Antibacterial Efficacy : A study demonstrated that 3-fluorobenzamidine effectively reduced biofilm formation in Staphylococcus aureus, indicating its potential as a treatment for infections associated with biofilm development .

- Cancer Cell Line Studies : In vitro studies involving various cancer cell lines have shown that 3-fluorobenzamidine can inhibit cell growth and induce apoptosis, suggesting its utility in cancer therapy.

Propiedades

IUPAC Name |

3-fluorobenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h1-4H,(H3,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KISQHILAOJSVET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50499001 | |

| Record name | 3-Fluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50499001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75207-72-6 | |

| Record name | 3-Fluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50499001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.